![molecular formula C23H24 B14646086 1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene CAS No. 52006-34-5](/img/structure/B14646086.png)
1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is an organic compound with the molecular formula C22H22 This compound is characterized by its unique structure, which includes a 3-methyl-1,2-phenylene core linked to two ethane-1,1-diyl groups, each of which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene typically involves the reaction of 3-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the 3-methyl-1,2-phenylenediamine attack the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1-butene: Similar structure but with a different substitution pattern on the benzene rings.
1,1’-[(1,2-Phenylene)di(ethane-1,1-diyl)]dibenzene: Lacks the methyl group on the phenylene core.
1,1’-[(3-Methyl-1,2-phenylene)di(propane-1,1-diyl)]dibenzene: Contains a propane-1,1-diyl linker instead of ethane-1,1-diyl.
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and physical properties. This structural feature may impart specific steric and electronic effects, making it distinct from other similar compounds.
Propiedades
Número CAS |
52006-34-5 |
|---|---|
Fórmula molecular |
C23H24 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-methyl-2,3-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24/c1-17-11-10-16-22(18(2)20-12-6-4-7-13-20)23(17)19(3)21-14-8-5-9-15-21/h4-16,18-19H,1-3H3 |
Clave InChI |
OGSGOPULONUTGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
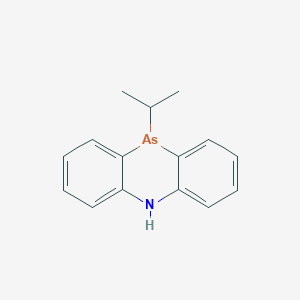
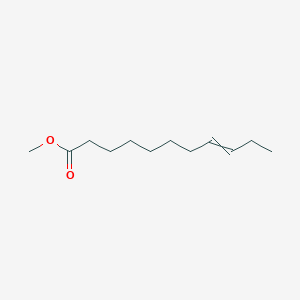

![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
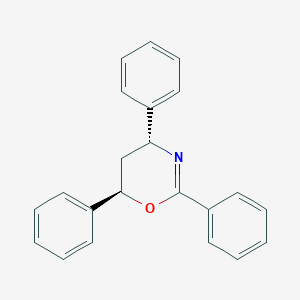
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
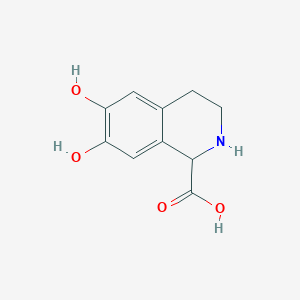
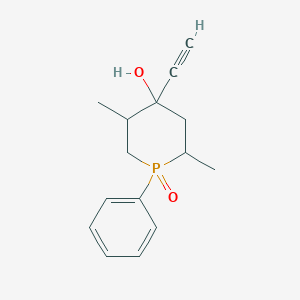
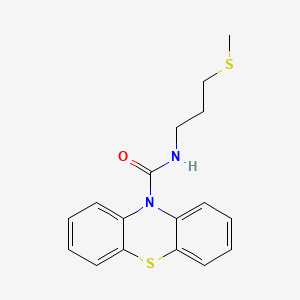
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
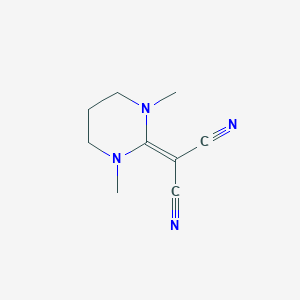
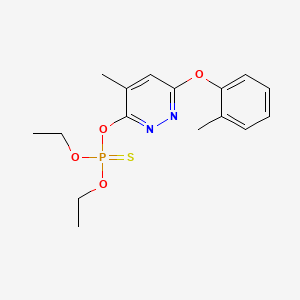
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
